1,1'-(5-Methyl-1,3-phenylene)bis(1H-imidazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(5-Methyl-1,3-phenylene)bis(1H-imidazole) is a chemical compound with the molecular formula C13H12N4. It is a derivative of imidazole, featuring two imidazole rings connected by a 5-methyl-1,3-phenylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(5-Methyl-1,3-phenylene)bis(1H-imidazole) typically involves the reaction of 5-methyl-1,3-phenylenediamine with imidazole under specific conditions. The reaction is often carried out in the presence of a catalyst, such as erbium triflate, to facilitate the formation of the imidazole rings .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents, to ensure the consistent quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions: 1,1’-(5-Methyl-1,3-phenylene)bis(1H-imidazole) undergoes various chemical reactions, including:
Coordination Reactions: It can form coordination complexes with metal ions, such as cobalt and nickel, leading to the formation of metal-organic frameworks (MOFs) and coordination polymers.
Substitution Reactions: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Coordination Reactions: Typically involve metal salts (e.g., cobalt(II) chloride) and solvents like methanol or dimethylformamide (DMF).
Substitution Reactions: May involve reagents such as halogens or other electrophiles under controlled conditions.
Major Products:
Coordination Complexes: Formation of MOFs and coordination polymers with unique structural and magnetic properties.
Substituted Derivatives:
Scientific Research Applications
1,1’-(5-Methyl-1,3-phenylene)bis(1H-imidazole) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,1’-(5-Methyl-1,3-phenylene)bis(1H-imidazole) primarily involves its ability to act as a ligand, forming coordination complexes with metal ions. These complexes exhibit unique properties due to the interactions between the imidazole rings and the metal centers. The molecular targets and pathways involved depend on the specific application and the nature of the metal ions used .
Comparison with Similar Compounds
1,1’-(1,3-Phenylene)bis(1H-imidazole): Similar structure but without the methyl group on the phenylene bridge.
1,1’-(4-Methyl-1,3-phenylene)bis(1H-imidazole): Similar structure with the methyl group in a different position.
Uniqueness: 1,1’-(5-Methyl-1,3-phenylene)bis(1H-imidazole) is unique due to the presence of the methyl group at the 5-position of the phenylene bridge, which can influence its reactivity and the properties of the resulting coordination complexes .
Properties
Molecular Formula |
C13H12N4 |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
1-(3-imidazol-1-yl-5-methylphenyl)imidazole |
InChI |
InChI=1S/C13H12N4/c1-11-6-12(16-4-2-14-9-16)8-13(7-11)17-5-3-15-10-17/h2-10H,1H3 |
InChI Key |
HSBLUAWXVOCIGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C2)N3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.